molecular formula C11H8BrNO B8733113 7-Bromo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one

7-Bromo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one

Cat. No.: B8733113
M. Wt: 250.09 g/mol
InChI Key: DBUWKSQHDKNTDN-UHFFFAOYSA-N
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Description

7-Bromo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one is a useful research compound. Its molecular formula is C11H8BrNO and its molecular weight is 250.09 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H8BrNO

Molecular Weight

250.09 g/mol

IUPAC Name

6-bromo-1,2-dihydropyrrolo[1,2-a]indol-3-one

InChI

InChI=1S/C11H8BrNO/c12-8-1-2-9-7(5-8)6-10-11(14)3-4-13(9)10/h1-2,5-6H,3-4H2

InChI Key

DBUWKSQHDKNTDN-UHFFFAOYSA-N

Canonical SMILES

C1CN2C3=C(C=C(C=C3)Br)C=C2C1=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of ethyl 5-bromo-1H-indole-2-carboxylate (30 g, 112 mmol) in toluene (500 mL) was added portionwise sodium hydride (60% dispersion in mineral oil, 9.40 g, 235 mmol). Vigorous gas evolution was observed. The resulting white suspension was heated to 110° C. Butyl acrylate (35.1 mL, 246 mmol) was added dropwise (using a syring pump) over 24 h while stirring vigorously at an internal temperature of 110° C. Additional butyl acrylate (10 mL) was added in one portion and stirring was continued at 110° C. for 4 h followed by additional sodium hydride (60% dispersion in mineral oil, 5 g) and butyl acrylate (10 mL). 4 h later, butyl acrylate (6 mL) was added. Stirring was continued at 110° C. for a total of 48 h. The reaction was cooled in an ice-bath and 2 M HCl (400 mL) was added carefully. The layers were separated and the aqueous layer was extracted with dichloromethane (2×200 mL). The combined organic extracts were washed with brine, dried over MgSO4, filtered and concentrated. The resulting orange residue was dissolved in acetic acid (900 mL) and water (100 mL). The orange solution was refluxed 16 h before the solvents were removed under vacuum. To the residue was added dichloromethane (300 mL). The resulting precipitate was collected by filtration and rinsed twice with dichloromethane to provide the title compound. LCMS m/z=250.2 [M+H]+; 1H NMR (400 MHz, DMSO-d6) δ ppm 3.20 (t, J=6.1 Hz, 2H), 4.46 (t, J=6.1 Hz, 2H), 6.92 (s, 1H), 7.46 (dd, J=8.8, 1.8 Hz, 1H), 7.63 (d, J=8.8 Hz, 1H), 7.98 (d, J=2.0 Hz, 1H).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
35.1 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
reactant
Reaction Step Five
Quantity
6 mL
Type
reactant
Reaction Step Six
Name
Quantity
400 mL
Type
reactant
Reaction Step Seven

Synthesis routes and methods II

Procedure details

To a solution of KOtBu (1.0 g, 8.9 mmol) in benzene (20 mL) was added ethyl 5-bromo-1H-indole-2-carboxylate (2.3 g, 8.6 mmol) as a solution in benzene (40 mL) at room temperature. To the resulting white slurry was added methyl acrylate (1.5 mL, 17.1 mmol). The combined solution was heated at 80° C. for 1 h then cooled to room temperature and stirred for an additional 16 h. The reaction mixture was then poured into H2O (100 mL) and the pH was adjusted to 4 with concentrated HCl. The aqueous phase was then extracted with CH2Cl2 (2×200 mL). The combined organic phases were washed with H2O, dried over Na2SO4, filtered and concentrated. The crude residue was then dissolved in EtOH (30 mL), 4M HCl (10 mL) was added, and the mixture was heated to reflux. After stirring at reflux for 3.5 h, the reaction mixture was cooled to room temperature and neutralized with saturated aqueous NaHCO3. The aqueous phase was then washed with Et2O (2×100 mL). The combined organic phase was dried over MgSO4, filtered, and concentrated to afford the title compound as an off white solid (1.3 g, 61%).
Name
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Yield
61%

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